![molecular formula C10H8FN3O2 B6143967 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1170797-99-5](/img/structure/B6143967.png)
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
Scientific Research Applications
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been used in scientific research in various fields, including biochemistry, physiology, and pharmacology. In biochemistry, this compound has been used to study the biochemical and physiological effects of various compounds and to study the mechanism of action of various drugs. In physiology, this compound has been used to study the effects of various compounds on the body, such as their effects on blood pressure, heart rate, and respiration rate. In pharmacology, this compound has been used to study the effects of various drugs on the body, including their effects on blood pressure, heart rate, and respiration rate.
Mechanism of Action
- The compound’s primary target is histone deacetylase-3 (HDAC3) . HDACs are enzymes that regulate gene expression by modifying histones through acetylation and deacetylation .
- HDAC3 belongs to the class-I HDACs and plays a crucial role in epigenetic modifications, cell proliferation, and gene expression .
- It interacts with HDAC3, leading to its degradation. However, it does not show degradation for other targeted HDAC isoforms .
Target of Action
Mode of Action
Biochemical Pathways
Advantages and Limitations for Lab Experiments
The main advantage of using 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid in lab experiments is that it is a relatively inexpensive compound and is readily available. Additionally, this compound is a versatile molecule that can be used in a variety of experiments. The main limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several possible future directions for research involving 1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid. One possible direction is to further study its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research could be conducted to better understand the effects of this compound on various diseases and disorders. Additionally, research could be conducted to develop new methods for synthesizing this compound, as well as new compounds that contain this compound. Finally, research could be conducted to develop new applications for this compound, such as in the treatment of various diseases and disorders.
Synthesis Methods
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized in several different ways. One method is to react 2-amino-4-fluorophenol with ethyl chloroformate to form a chloroformate ester, which can then be reacted with hydrazine hydrate to form this compound. Another method is to react 2-amino-4-fluorophenol with ethyl bromoacetate to form an ethyl ester, which can then be reacted with hydrazine hydrate to form this compound. A third method is to react 2-amino-4-fluorophenol with ethyl chloroacetate to form an ethyl ester, which can then be reacted with hydrazine hydrate to form this compound.
Biochemical Analysis
Biochemical Properties
1-(2-amino-4-fluorophenyl)-1H-pyrazole-3-carboxylic acid has been found to interact with histone deacetylases (HDACs), which are important enzymes that regulate gene expression by acetylating and deacetylating histones . Specifically, it has been designed to work as a selective degrader of histone deacetylase-3 (HDAC3) .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with HDAC3. It has been shown to have potent inhibitory activity against human class I HDAC isoforms and human myelodysplastic syndrome (SKM-1) cell line . It can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with HDAC3. It inhibits the activity of HDAC3, leading to changes in gene expression .
Metabolic Pathways
Given its interaction with HDAC3, it may be involved in pathways related to gene expression and histone modification .
properties
IUPAC Name |
1-(2-amino-4-fluorophenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,12H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIYLIUHNJQXJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)N)N2C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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